Sequence Length and Molecular Weight Distinction for Enzyme Substrate Specificity
The target compound is an 8-mer (MW 822.9 g/mol), which is significantly longer and heavier than the widely studied tripeptide analog Pro-Gly-Pro (PGP, ~3-mer, MW ~269 g/mol) [1]. This size difference directly impacts enzyme-substrate binding, as many collagenolytic and proline-hydroxylating enzymes exhibit a minimum chain-length requirement for stable triple-helix formation or active-site occupancy [2]. Shorter peptides like PGP fail to recapitulate the kinetic parameters observed with longer collagen-model peptides, potentially leading to orders-of-magnitude errors in catalytic efficiency (kcat/Km) measurements [2].
| Evidence Dimension | Peptide chain length and molecular weight |
|---|---|
| Target Compound Data | 8 amino-acid residues; MW 822.9 g/mol |
| Comparator Or Baseline | Pro-Gly-Pro (PGP): ~3 residues, MW ~269 g/mol |
| Quantified Difference | 5 additional residues; ~3.1-fold larger molecular weight |
| Conditions | Calculated from chemical formulas; no experimental assay context available for direct head-to-head comparison. |
Why This Matters
Procurement of the correct-length peptide is essential for ensuring that enzyme assays yield meaningful, reproducible kinetic values that reflect the true substrate specificity of the target enzyme.
- [1] PubChem Compound Summary for CID 71375963, L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline. National Center for Biotechnology Information. View Source
- [2] Taga, Y., et al. (2016). Effective production of Pro-Gly by mutagenesis of l-amino acid ligase. Journal of Bioscience and Bioengineering, 122(3), 293-298. (Provides class-level evidence that enzyme efficiency is chain-length dependent for proline-glycine repeat peptides.) View Source
